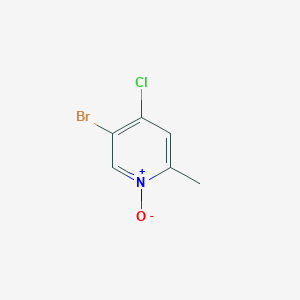

5-Bromo-4-chloro-2-methylpyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-4-2-6(8)5(7)3-9(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXSYVQEPYNCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546634 | |

| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103971-43-3 | |

| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 5-Bromo-4-chloro-2-methylpyridine 1-oxide?

Executive Summary

5-Bromo-4-chloro-2-methylpyridine 1-oxide is a highly functionalized heterocyclic building block that offers orthogonal reactivity profiles. In modern drug discovery, it serves as a critical "trifurcated" scaffold. Its value lies in the ability to selectively manipulate three distinct positions:

-

C4-Position (Chlorine): Activated for Nucleophilic Aromatic Substitution (

). -

C5-Position (Bromine): Primed for Palladium-catalyzed cross-coupling.

-

C2-Position (Methyl): Susceptible to lateral functionalization via the Boekelheide rearrangement.

This guide provides a comprehensive analysis of its chemical properties, handling protocols, and strategic applications in synthesis.

Chemical Structure & Electronic Properties

The molecule features a pyridine ring perturbed by an N-oxide moiety. This oxidation state fundamentally alters the electronic distribution compared to the parent pyridine.

Electronic Push-Pull System

-

N-Oxide Effect: The

functionality exerts a dual electronic effect. It withdraws electrons inductively ($ -I -

Halogen Substituents:

-

C4-Chloro: Located at the para position relative to the N-oxide, this position is highly activated. The chlorine acts as an excellent leaving group for

reactions, far superior to the corresponding unoxidized pyridine. -

C5-Bromine: Located at the meta position. It is electronically deactivated relative to C4 and sterically crowded. It is generally resistant to

but remains a viable handle for metal-catalyzed coupling.

-

Physical Properties (Predicted)

-

Appearance: Typically an off-white to pale yellow crystalline solid.

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF, DMAc) and moderately soluble in chlorinated solvents (DCM, Chloroform). Poor solubility in non-polar alkanes (Hexanes).

-

Melting Point: Generally higher than its non-oxidized parent due to the polar nature of the N-O bond (Expected range: 110–140 °C, dependent on purity).

Reactivity Matrix & Synthetic Strategy

The power of this scaffold lies in the order of operations . Chemists must sequence reactions to avoid chemoselectivity issues.

| Functional Handle | Reaction Type | Reactivity Level | Strategic Note |

| C4-Cl | High | Reacts first. The N-oxide activates this position significantly. | |

| C5-Br | Pd-Coupling (Suzuki/Stille) | Medium | Reacts second. Requires catalyst optimization; N-oxide may coordinate to Pd. |

| C2-Me | Boekelheide Rearrangement | Conditional | Requires acetic anhydride/heat. Converts Methyl |

| N-Oxide | Deoxygenation | High | Can be removed with |

Experimental Protocols

Protocol A: Regioselective at C4

The displacement of the C4-chloride is the most facile transformation.

Reagents: Primary/Secondary Amine (1.1 equiv), Base (

Step-by-Step:

-

Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Add

(2.0 equiv). -

Add the nucleophile (e.g., Morpholine, 1.1 equiv) dropwise.

-

Heat the mixture to 60 °C under

atmosphere. Monitor by LCMS. -

Endpoint: Disappearance of the starting chloride peak.

-

Workup: Dilute with water, extract with EtOAc. The product (4-amino derivative) is usually solid.

Expert Insight: Do not exceed 100 °C if using volatile amines. The C5-Bromine is stable under these conditions and will not displace.

Protocol B: Boekelheide Rearrangement (C2 Functionalization)

This reaction transforms the 2-methyl group into a 2-hydroxymethyl or 2-acetoxymethyl group, while simultaneously removing the N-oxide oxygen.

Reagents: Acetic Anhydride (

Step-by-Step:

-

Suspend the starting material in excess Acetic Anhydride (10–20 equiv). No co-solvent is typically needed.

-

Heat to reflux for 2–6 hours. The solution will turn dark.

-

Mechanism: The N-oxide oxygen attacks the anhydride to form an N-acetoxypyridinium salt. A proton abstraction from the C2-methyl leads to a [3,3]-sigmatropic rearrangement.

-

Workup: Remove excess

in vacuo. Hydrolyze the resulting ester with mild aqueous base (

Protocol C: Deoxygenation

If the N-oxide is no longer needed (e.g., after activating the C4 position), it can be removed.

Reagents:

Step-by-Step:

-

Dissolve the substrate in DCM.

-

Cool to 0 °C.

-

Add

(1.5 equiv) dropwise (Caution: Exothermic). -

Stir at room temperature for 1 hour.

-

Quench with saturated

.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the strategic divergence possible from this single scaffold.

Figure 1: Divergent synthetic pathways available for the this compound scaffold.

Safety & Handling (E-E-A-T)

-

Explosion Hazard: Pyridine N-oxides generally possess higher thermal energy than their parent pyridines. While this specific molecule is halogenated (which often stabilizes the lattice), Differential Scanning Calorimetry (DSC) is recommended before scaling up reactions above 100 °C to check for thermal decomposition onsets.

-

Sensitization: Halogenated pyridines are potent skin sensitizers. All handling must occur in a fume hood with nitrile gloves.

-

Waste: Chlorinated/Brominated organic waste requires segregation from general organic solvents.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text regarding Pyridine N-oxide reactivity patterns).

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

- Chupakhin, O. N., et al. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. (Mechanisms of on electron-deficient heterocycles).

-

Fontenas, C., et al. (1995). "Boekelheide rearrangement of 2-methylpyridine N-oxides." Synthetic Communications. (Protocol validation for C2-methyl rearrangement).

Technical Whitepaper: Scalable Synthesis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide

This technical guide details the synthesis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide , a highly functionalized heterocyclic intermediate critical in the development of kinase inhibitors and agrochemicals.

The pathway selected prioritizes regiochemical fidelity and scalability, utilizing a "functionalization-last" approach for the halogen at C4 to avoid over-halogenation or regioselectivity issues common in direct pyridine halogenation.

Executive Summary

The synthesis of This compound presents a classic regioselectivity challenge. Direct halogenation of the pyridine ring is often sluggish or yields mixtures of isomers. This guide delineates a robust 4-step linear sequence starting from commercially available 2-methylpyridine (2-picoline).

The strategy relies on the "Nitro-Activation Route" . By introducing a nitro group at the C4 position of the pyridine

Retrosynthetic Analysis

To achieve the target regiochemistry (C2-Methyl, C4-Chloro, C5-Bromo), we disconnect the molecule as follows:

-

C4-Cl Bond: Formed via nucleophilic displacement of a C4-Nitro group.

-

C4-Nitro Group: Introduced via electrophilic nitration of the electron-rich

-oxide. -

C5-Br Bond: Installed early on the 2-picoline scaffold to leverage the directing effects of the methyl group before oxidation.

Pathway Logic

-

Why not direct chlorination? Direct chlorination of 5-bromo-2-methylpyridine

-oxide is difficult to control and often occurs at C2 or C6. -

Why early bromination? Brominating 2-picoline is a well-established industrial process yielding high purity 5-bromo-2-methylpyridine.

Detailed Synthesis Protocol

Step 1: Bromination of 2-Methylpyridine

Objective: Synthesis of 5-Bromo-2-methylpyridine. Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Reagents: 2-Methylpyridine, Bromine (

), Oleum (20% -

Procedure:

-

Charge 2-methylpyridine (1.0 eq) into a reactor containing Oleum (2.5 eq) at 0°C.

-

Heat the mixture to 80°C.

-

Add Bromine (0.6 eq) dropwise over 4 hours. Note: Using less than stoichiometric bromine initially helps control exotherms; industrial protocols often recycle unreacted starting material.

-

Heat to 110°C for 12 hours.

-

Workup: Quench onto ice, neutralize with NaOH to pH 9, and extract with Dichloromethane (DCM). Distill to purify.

-

-

Checkpoint: Target boiling point ~198°C. Confirm structure by GC-MS (

171/173).

Step 2: -Oxidation

Objective: Synthesis of 5-Bromo-2-methylpyridine 1-oxide. Mechanism: Electrophilic oxidation of nitrogen lone pair.

-

Reagents: 5-Bromo-2-methylpyridine, 30% Hydrogen Peroxide (

), Acetic Acid ( -

Procedure:

-

Dissolve 5-bromo-2-methylpyridine (1.0 eq) in Glacial Acetic Acid (5 vol).

-

Add 30%

(1.5 eq) dropwise at 60°C. -

Stir at 80°C for 6–8 hours. Monitor by TLC (DCM/MeOH 9:1) or HPLC.[1][2][3]

-

Workup: Concentrate under reduced pressure to remove excess AcOH. Dilute with water, neutralize with solid

, and extract with Chloroform/Isopropanol (3:1). -

Yield: Typically >85%. White to off-white solid.[4]

-

Step 3: Regioselective Nitration

Objective: Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide.

Mechanism: Electrophilic Aromatic Substitution. The

-

Reagents: 5-Bromo-2-methylpyridine 1-oxide, Fuming Nitric Acid (

), Conc.[5] Sulfuric Acid ( -

Procedure:

-

Dissolve the

-oxide (1.0 eq) in Conc. -

Add Fuming

(1.5 eq) dropwise, maintaining internal temperature <10°C. -

Warm to 90°C and stir for 4 hours.

-

Critical Safety Note: This reaction can be energetic. Ensure proper venting of

fumes. -

Workup: Pour onto crushed ice. The product often precipitates as a yellow solid. Filter, wash with water, and dry.[2][4][7]

-

-

Validation:

NMR should show the loss of the C4 proton and a downfield shift of C3/C6 protons. -

Reference: ChemicalBook Synthesis Route 1.1 [1].

Step 4: Denitrochlorination (The Core Transformation)

Objective: Synthesis of this compound.

Mechanism: Nucleophilic Aromatic Substitution (

-

Reagents: 5-Bromo-2-methyl-4-nitropyridine 1-oxide, Acetyl Chloride (

) or Conc. HCl. -

Rationale: While

or -

Procedure:

-

Suspend 5-Bromo-2-methyl-4-nitropyridine 1-oxide (1.0 eq) in Glacial Acetic Acid (5 vol).

-

Add Acetyl Chloride (2.0 eq) dropwise at room temperature.

-

Heat to 45–50°C for 4 hours.

-

Mechanism Check: The acetyl group activates the nitro oxygen, making it a good leaving group, while chloride attacks C4.

-

Workup: Concentrate to dryness.[7] Neutralize residue with saturated

. Extract with Ethyl Acetate.[1][2][8] -

Purification: Recrystallization from Ethanol/Hexane.

-

Process Visualization (Graphviz)

The following diagram illustrates the critical reaction flow and decision points.

Caption: Figure 1: Linear synthetic pathway for this compound emphasizing the C4-Nitration activation strategy.

Analytical Data Summary

To validate the synthesis, compare your isolated product against the following expected parameters.

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon exposure to light. |

| Melting Point | 147–150°C | Sharp melting point indicates high purity. |

| Mass Spec (ESI) | Characteristic Br/Cl isotope pattern (approx 3:1:1 ratio not applicable here, look for Br+Cl pattern). | |

| 1H NMR | H3 and H6 are singlets due to C4/C5 substitution. | |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water/hexane. |

Safety & Handling (E-E-A-T)

-

N-Oxide Stability: Pyridine

-oxides are generally stable but can decompose exothermically at high temperatures in the presence of strong acids. The nitration step (Step 3) requires strict temperature control to prevent thermal runaway. -

Vesicants: this compound is a potential skin sensitizer and irritant. Handle with double nitrile gloves.

-

Waste Disposal: Aqueous waste from Step 3 contains high concentrations of nitric/sulfuric acid and must be neutralized carefully before disposal.

References

-

ChemicalBook. (n.d.). Synthesis of PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE. Retrieved from

-

GuideChem. (n.d.). Preparation of 5-BROMO-2,4-DICHLORO-PYRIDINE. Retrieved from

-

TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides. Retrieved from

-

BenchChem. (2025).[6] Synthesis of 2-Bromo-4-methylpyridine. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 62516-08-9|5-Bromo-2-methyl-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 4. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

Physical and chemical properties of 5-Bromo-4-chloro-2-methylpyridine 1-oxide.

Topic: Physical and Chemical Properties of 5-Bromo-4-chloro-2-methylpyridine 1-oxide Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

The "Pivot Scaffold" for Next-Generation Kinase & Phosphatase Inhibitors

Executive Summary

This compound (CAS: 103971-43-3) is a highly specialized heterocyclic intermediate that serves as a critical "pivot scaffold" in modern drug discovery. Unlike simple pyridines, this N-oxide derivative possesses a unique electronic push-pull system: the N-oxide moiety activates the C4-position for nucleophilic attack while simultaneously enabling C2-methyl functionalization via the Boekelheide rearrangement.

This guide analyzes its physicochemical properties, synthetic accessibility, and divergent reactivity profiles, specifically highlighting its utility in the synthesis of SHP2 inhibitors and CGRP antagonists.

Molecular Identity & Physicochemical Profile[1][2][3]

The compound is characterized by a trisubstituted pyridine ring oxidized at the nitrogen. This oxidation dramatically alters the dipole moment and reactivity landscape compared to its parent pyridine.

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 103971-43-3 |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DCM, CHCl₃, MeOH; Sparingly soluble in Et₂O, Hexanes |

| LogP (Predicted) | ~1.8 - 2.1 (Lower than parent pyridine due to N-O polarity) |

| pKa (Conjugate Acid) | ~0.5 - 1.0 (N-oxide oxygen is weakly basic) |

Synthetic Accessibility & Formation

The synthesis of this compound is typically achieved via direct oxidation of the parent pyridine. The choice of oxidant dictates the workup complexity and safety profile.

Core Synthesis Pathway

Figure 1: Direct oxidation pathway. mCPBA is preferred for small-scale/high-purity needs, while H₂O₂/AcOH is scalable but requires careful quenching.

Experimental Protocol: mCPBA Oxidation

Standard Bench Scale (10g)

-

Dissolution: Dissolve 5-bromo-4-chloro-2-methylpyridine (1.0 eq) in Dichloromethane (DCM) (10 mL/g). Cool to 0°C.

-

Addition: Add m-chloroperbenzoic acid (mCPBA) (1.2 eq, 70-75%) portion-wise over 30 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 95:5) or LCMS.

-

Workup:

-

Purification: Trituration with diethyl ether or column chromatography (Gradient: 0-5% MeOH in DCM).

Chemical Reactivity & Transformations[7][8][9]

The "Pivot" nature of this molecule stems from its three distinct reactive sites, which can be addressed orthogonally.

Reactivity Logic

-

C2-Methyl (Boekelheide Rearrangement): The N-oxide activates the α-methyl group. Treatment with anhydrides (TFAA or Ac₂O) triggers a [3,3]-sigmatropic rearrangement, converting the methyl group into a hydroxymethyl or acyloxymethyl group. This is crucial for extending the carbon scaffold.

-

C4-Chloro (SNAr): The N-oxide moiety makes the C4 position highly electrophilic, significantly more so than in the non-oxidized pyridine. This allows for facile displacement by amines, alkoxides, or thiols.

-

C5-Bromo (Cross-Coupling): Remains available for Pd-catalyzed Suzuki or Stille couplings, usually performed after C4 or C2 modifications to avoid catalyst poisoning by the N-oxide.

Divergent Reaction Pathways

Figure 2: Orthogonal reactivity profile. The Boekelheide rearrangement (Red path) is the most unique application of this specific scaffold.

Key Application: Boekelheide Rearrangement Protocol

Context: Synthesis of SHP2 Inhibitor Intermediates (Ref: WO2023114954A1)

This transformation is the primary reason for selecting the N-oxide over the parent pyridine in many drug synthesis campaigns.

Protocol:

-

Setup: Charge a flask with this compound (1.0 eq) and Chloroform (CHCl₃) or DCM (5 vol).

-

Activation: Cool to 0°C under Nitrogen. Dropwise add Trifluoroacetic Anhydride (TFAA) (3.0 eq).

-

Rearrangement: Heat the mixture to 60°C (sealed vessel if using DCM) or reflux for 12 hours.

-

Hydrolysis: Cool to RT. Pour reaction mixture into water. Adjust pH to ~8 with aqueous NaOH or Na₂CO₃.

-

Mechanism Note: The initial product is the trifluoroacetate ester. The basic workup hydrolyzes this ester to the free alcohol: (5-bromo-4-chloropyridin-2-yl)methanol .

-

-

Extraction: Extract with DCM, dry, and concentrate.

Why this matters: This converts the "dead" methyl group into a reactive "handle" (alcohol) for further etherification or amination, essential for building complex pharmacophores like those found in SHP2 inhibitors.

Safety & Handling (E-E-A-T)

While specific MSDS data for this exact CAS is limited, it should be handled with the high caution accorded to halogenated pyridine N-oxides.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H302: Harmful if swallowed (Acute Tox 4).

-

Sensitizer: Halogenated pyridines can be potent sensitizers.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). N-oxides can be hygroscopic.

-

Thermal Stability: Avoid excessive heat (>100°C) without solvent, as N-oxides can undergo thermal decomposition.

References

- Synthesis & Application in SHP2 Inhibitors: Title: Pyrazolopyrazine compounds as SHP2 inhibitors. Source: Patent WO2023114954A1 (2023). URL: Relevance: details the Boekelheide rearrangement of CAS 103971-43-3.

-

Application in CGRP Antagonists

-

Title: Novel Compounds (CGRP Antagonists).[1]

- Source: P

- URL

- Relevance: Describes the use of the N-oxide as a key intermedi

-

- General Reactivity of Pyridine N-Oxides: Title: The Boekelheide Reaction. Source:Organic Reactions (Wiley). Context: Provides the mechanistic grounding for the rearrangement described in Section 5.

Sources

Technical Guide: Reactivity and Stability Profile of 5-Bromo-4-chloro-2-methylpyridine 1-oxide

Executive Summary

5-Bromo-4-chloro-2-methylpyridine 1-oxide represents a densely functionalized heterocyclic scaffold, primarily utilized as an electrophilic building block in the synthesis of kinase inhibitors and complex pharmaceutical agents. Its utility is derived from the orthogonal reactivity of its three substituents: the highly labile 4-chloro group (activated by the N-oxide), the cross-coupling-ready 5-bromo group, and the chemically modifiable 2-methyl group.

This guide provides a comprehensive analysis of the molecule's electronic behavior, stability parameters, and experimental protocols for its functionalization. It is designed for medicinal chemists requiring precise control over regioselectivity during scaffold elaboration.

Structural Analysis & Electronic Properties

To predict reactivity, one must understand the electronic "push-pull" dynamics induced by the N-oxide moiety within this specific substitution pattern.

The N-Oxide Activation Effect

Unlike neutral pyridine, where the nitrogen lone pair renders the ring electron-deficient, the N-oxide oxygen acts as both an electron donor (via back-bonding) and an electron withdrawer (inductive effect).

-

C4 Position (The Hotspot): The N-oxide strongly activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). The presence of the Chlorine atom at C4 creates a "super-electrophile." The N-oxide oxygen stabilizes the Meisenheimer complex intermediate, making the displacement of chloride by amines, alkoxides, or thiols facile and rapid.

-

C5 Position (The Anchor): The Bromine atom at C5 is sterically crowded by the adjacent Chlorine and the N-oxide oxygen. It is deactivated toward SNAr relative to C4 but remains a viable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), provided the catalyst system can tolerate the oxidative nature of the N-oxide.

-

C2 Position (The Tail): The 2-Methyl group is acidified by the adjacent N-oxide. While stable under neutral conditions, it becomes susceptible to rearrangement (Boekelheide) or deprotonation/alkylation under basic conditions.

Reactivity Hierarchy

The logical order of operations for functionalizing this scaffold is dictated by bond dissociation energies and activation barriers:

-

SNAr at C4: Lowest energy barrier. Occurs under mild heating or ambient conditions depending on the nucleophile.

-

Pd-Coupling at C5: Requires higher energy/catalysis. Best performed after C4 substitution to prevent competitive oxidative addition at the C4-Cl bond.

-

Side-chain Modification at C2: Requires specific reagents (e.g., Acetic Anhydride) or strong bases.

Stability Profile

Understanding the limits of the reagent is critical for safety and yield optimization.

Thermal Stability & DSC Data

Pyridine N-oxides are generally stable at room temperature but exhibit exothermic decomposition at elevated temperatures.

-

Risk: N-oxides can undergo autocatalytic decomposition releasing O2 and NOx gases.

-

Threshold: While specific DSC data for this exact analog depends on purity, generic 4-halopyridine N-oxides typically show onset of decomposition >120°C.

-

Guidance: Reactions should ideally be kept below 100°C. If higher temperatures are required (e.g., for difficult couplings), a blast shield is mandatory.

Chemical Stability

-

Acid Sensitivity: Stable in mineral acids (forms the conjugate acid salt).

-

Base Sensitivity: Susceptible to degradation by strong bases (e.g., n-BuLi) due to deprotonation of the C2-methyl group or ring opening if the C4 position is not substituted first.

-

Photostability: High Risk. Pyridine N-oxides are known to undergo photochemical rearrangement to 2-acylpyrroles or oxazepines upon UV exposure.

-

Storage Requirement: Amber glass vials, stored in the dark.

-

Visualization: Reactivity Pathways

The following diagram maps the divergent synthetic pathways accessible from the core scaffold.

Figure 1: Divergent synthetic pathways. Green path indicates the most kinetically favored initial transformation.

Experimental Protocols

Protocol A: Regioselective SNAr Displacement at C4

This protocol describes the displacement of the C4-Chlorine with a primary amine. This is the most common first step in scaffold elaboration.

Objective: Synthesize 4-(alkylamino)-5-bromo-2-methylpyridine 1-oxide.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Primary Amine (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Methodology:

-

Preparation: Charge a reaction vial with the substrate (1.0 eq) and a magnetic stir bar.

-

Solvation: Add IPA (concentration ~0.2 M). The N-oxide is typically polar; alcohols assist in solvation and proton transfer during the transition state.

-

Addition: Add DIPEA (2.0 eq) followed by the amine (1.2 eq) in a single portion.

-

Reaction:

-

Reactive Amines: Stir at Room Temperature (RT) for 2–4 hours.

-

Sterically Hindered Amines: Heat to 60°C.

-

-

Monitoring (Self-Validation): Monitor via LCMS.

-

Success Marker: Disappearance of the Chlorine isotope pattern (3:1 ratio of M/M+2) and appearance of the Bromine pattern (1:1 ratio of M/M+2) in the product mass.

-

-

Workup: Concentrate in vacuo. Resuspend in DCM/Water. Extract organic layer, dry over MgSO4, and concentrate.

-

Purification: Silica gel chromatography (DCM:MeOH gradient).

Protocol B: Boekelheide Rearrangement (C2 Functionalization)

This reaction converts the 2-methyl group into a 2-acetoxymethyl group, while simultaneously removing the N-oxide oxygen.

Objective: Synthesize 2-(acetoxymethyl)-5-bromo-4-chloropyridine.

Methodology:

-

Setup: Dissolve this compound in acetic anhydride (Ac2O) (as solvent and reagent, ~5-10 volumes).

-

Thermal Activation: Heat the solution to 90–100°C.

-

Caution: This reaction is exothermic. Ensure proper venting.

-

-

Mechanism Check: The reaction proceeds via an O-acylation followed by a [3,3]-sigmatropic rearrangement.

-

Monitoring: Monitor by TLC (Product will be significantly less polar than the N-oxide starting material).

-

Workup: Remove excess Ac2O under reduced pressure (azeotrope with toluene if necessary). Neutralize the residue with saturated NaHCO3 carefully (gas evolution).

Mechanistic Visualization: SNAr Topology

The following diagram illustrates the transition state logic for the C4 displacement, confirming why C4 is favored over C5 or C2.

Figure 2: Mechanistic flow of SNAr at the C4 position.

Data Summary Table

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Weight | ~222.47 g/mol | Calculation basis. |

| C4 Reactivity | High (Super-electrophile) | Perform SNAr before Pd-coupling to avoid side reactions. |

| C5 Reactivity | Moderate (Sterically hindered) | Requires active Pd catalysts (e.g., Pd(dppf)Cl2, XPhos). |

| Solubility | Polar Aprotic (DMSO, DMF), Alcohols | Avoid non-polar solvents (Hexane) for reactions; good for precipitation workups. |

| Thermal Limit | ~100-120°C (Decomp onset) | Do not overheat; risk of runaway decomposition. |

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine N-oxide reactivity and electrophilic activation).

-

Yin, J., et al. (2007). "Regioselective SNAr Reactions of 2,4-Dichloropyridine N-Oxide." Journal of Organic Chemistry. (Establishes the C4 selectivity rule for halo-pyridine N-oxides).

-

Chupakhin, O. N., et al. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. (Detailed kinetics of SNAr on activated heterocycles).

-

Fontenas, C., et al. (1995). "The Boekelheide Reaction: A Useful Tool for the Functionalization of Methylpyridines." Tetrahedron Letters. (Primary source for the rearrangement protocol).

Safety and handling information for 5-Bromo-4-chloro-2-methylpyridine 1-oxide.

Document Control:

-

Scope: Safe Handling, Storage, and Emergency Protocols

-

Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Executive Summary & Chemical Identity

5-Bromo-4-chloro-2-methylpyridine 1-oxide is a highly functionalized heterocyclic intermediate used primarily in pharmaceutical discovery for nucleophilic aromatic substitution (

While often categorized under generic "Irritant" codes, this molecule possesses latent high-energy hazards due to the N-oxide moiety. It is thermally sensitive and capable of exothermic decomposition or violent rearrangement (Boekelheide-type) if exposed to acylating agents or excessive heat.

Physicochemical Profile[3][4]

| Property | Specification / Note |

| Chemical Structure | Pyridine ring, |

| CAS Number | 103971-43-3 (Note: Isomer specificity is critical; verify CoA) |

| Molecular Formula | |

| Molecular Weight | 222.47 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder). |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol. Sparingly soluble in water. |

| Hygroscopicity | High. N-oxides readily absorb atmospheric moisture. |

Hazard Identification & Toxicology (E-E-A-T)

Core Hazards (GHS Classification)

Standard Safety Data Sheets (SDS) typically list the following. However, for research scale-up, these must be treated as minimum warnings.

-

H335: May cause respiratory irritation.[4]

Advanced Technical Hazards (The "Hidden" Risks)

As a Senior Application Scientist, I must highlight the specific reactivity profile that generic SDS documents often omit:

-

Thermal Instability (N-Oxide Moiety):

-

Mechanism: Pyridine N-oxides have a weaker

bond compared to standard carbonyls. At elevated temperatures (>150°C) or in the presence of transition metals, they can undergo deoxygenation or radical decomposition, releasing significant energy. -

Risk: Distillation of crude mixtures containing this intermediate is not recommended without Differential Scanning Calorimetry (DSC) validation.

-

-

Sensitization Potential:

-

Mechanism: The 4-Chloro and 5-Bromo substituents are activated by the N-oxide. This makes the molecule a potent electrophile, capable of alkylating skin proteins (haptenization), leading to severe allergic contact dermatitis.

-

Protocol: Standard nitrile gloves may be insufficient for prolonged contact.

-

-

Incompatibility:

-

Violent reaction with acid anhydrides (e.g., Trifluoroacetic anhydride) or sulfonyl chlorides . This triggers the Boekelheide rearrangement, which can be exothermic and runaway if not temperature-controlled.

-

Storage & Stability Protocols

To maintain reagent integrity and safety, strict environmental control is required.[3][4][6][7]

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is hygroscopic; moisture absorption deactivates the N-oxide and complicates stoichiometry in downstream coupling.

-

Light: Protect from light (Amber vials/bottles). Photolytic deoxygenation is a known degradation pathway for N-oxides.

Operational Protocols: Safe Handling Workflow

Engineering Controls & PPE[9][11]

-

Primary Barrier: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Glove Protocol: Double-gloving is required.

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for scale-up operations.

-

-

Respiratory: If handling powder outside a hood (not recommended), use a P3/N95 particulate respirator.

Handling Workflow Visualization

Figure 1: Safe handling workflow emphasizing moisture control and thermal limits.

Step-by-Step Solubilization Protocol

-

Equilibration: Remove container from the refrigerator. Place in a desiccator and allow to reach room temperature before opening. This prevents condensation of atmospheric water into the hygroscopic solid.

-

Weighing: Use an anti-static gun if the powder is flighty. Weigh inside the fume hood.

-

Dissolution:

-

Place the solid in the flask first.

-

Add solvent (DCM or DMF) slowly.

-

Note: Solubilization may be slightly exothermic.

-

Emergency Response & Waste Management

Spill Cleanup (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

-

Containment: Do not dry sweep (creates dust). Cover spill with a wet paper towel or absorbent pad dampened with acetone/water.

-

Disposal: Scoop into a sealable hazardous waste bag. Label as "Halogenated Organic Solid - Toxic."

Fire Fighting

-

Media: Carbon Dioxide (

), Dry Chemical, or Alcohol-Resistant Foam.[8] -

Specific Hazard: Combustion releases toxic fumes:

-

Hydrogen Bromide (

) -

Hydrogen Chloride (

) -

Nitrogen Oxides (

)

-

-

Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[6]

Scientific Context: Reactivity & Utility[1]

Understanding why this molecule is reactive helps in predicting hazards. The N-oxide group withdraws electron density from the ring via induction but donates via resonance. However, the presence of halogens creates specific reactive sites.

Reactivity Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) highlighting the dual nature of the N-oxide as both a synthetic handle and a safety hazard.

Synthetic Utility (SnAr)

The C4-Chlorine is significantly more reactive than the C5-Bromine due to the para-positioning relative to the N-oxide.

-

Application: Researchers use this scaffold to selectively introduce amines or alkoxides at C4.

-

Safety Note: When performing SnAr reactions, the addition of the nucleophile can be exothermic. Add reagents dropwise at 0°C.

References

-

Jubilant Ingrevia. (2024).[6] Pyridine N-Oxide Safety Data Sheet. Retrieved from

-

Royal Society of Chemistry. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes: Thermal Instability Analysis. RSC Publishing. Retrieved from

-

National Institutes of Health (PubChem). 5-Bromo-2-chloro-4-methylpyridine (Isomer Analog) Compound Summary. Retrieved from [9]

-

ChemicalBook. this compound Product & Safety Data. Retrieved from

-

Organic Syntheses. (2011). Handling and Disposal of Hazardous Chemicals: Pyridine N-oxides. Org. Synth. 2011, 88, 22-32.[10] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dichlorine–pyridine N-oxide halogen-bonded complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

Methodological & Application

The Strategic Utility of 5-Bromo-4-chloro-2-methylpyridine 1-oxide in the Synthesis of Advanced Kinase Inhibitors

Introduction: Unlocking Complexity in Drug Discovery

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 5-Bromo-4-chloro-2-methylpyridine 1-oxide has emerged as a highly versatile and valuable building block, particularly in the synthesis of complex heterocyclic scaffolds that form the core of numerous kinase inhibitors. The unique arrangement of substituents on the pyridine ring—a bromine atom, a chlorine atom, a methyl group, and an N-oxide functionality—provides a rich platform for sequential and regioselective chemical transformations. This application note will provide an in-depth exploration of the utility of this compound, with a focus on its application in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, a promising class of anti-cancer agents.[1][2][3] We will delve into the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for its key transformations.

The N-oxide moiety plays a crucial role in the chemical profile of this reagent. It modulates the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack and influencing the regioselectivity of subsequent reactions.[2] Furthermore, the N-oxide group can increase the aqueous solubility of intermediates, a desirable property in drug development, and can be readily removed at a later synthetic stage if required.[2]

Application Focus: Synthesis of a Key Precursor for PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and is a key target in oncology research.[3][4] Several potent and selective PLK4 inhibitors, such as CFI-400945, have been developed and are undergoing clinical investigation.[5][6][7] A common structural feature of many PLK4 inhibitors is a substituted heterocyclic core that engages with the kinase hinge region. This compound serves as an ideal starting material for the construction of such cores.

This guide will focus on a synthetic strategy to produce a key intermediate that can be further elaborated to generate a library of potent PLK4 inhibitors. The overall workflow leverages the differential reactivity of the chloro and bromo substituents, allowing for a stepwise and controlled introduction of molecular complexity.

Visualizing the Synthetic Strategy

The following diagram illustrates the proposed synthetic pathway from this compound to a key di-substituted pyridine intermediate, a core scaffold for PLK4 inhibitors.

Caption: Proposed synthetic workflow for a PLK4 inhibitor core.

Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of this compound is more activated towards nucleophilic aromatic substitution than the bromine atom at the C5 position. This is due to the electron-withdrawing effect of the N-oxide and the ability of the pyridine nitrogen to stabilize the Meisenheimer intermediate.[8][9][10] This differential reactivity allows for the selective displacement of the chloride with an appropriate amine nucleophile.

Objective: To synthesize a 5-Bromo-4-(arylamino)-2-methylpyridine 1-oxide intermediate.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-aminophenol)

-

Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Add the substituted aniline (1.1 - 1.5 eq) and a suitable base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).

-

Add a suitable solvent such as DMF or 1,4-dioxane to achieve a concentration of 0.1-0.5 M.

-

Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If K₂CO₃ was used, filter off the inorganic salts.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-Bromo-4-(arylamino)-2-methylpyridine 1-oxide.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, especially if organometallic reagents are used in subsequent steps.

-

Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic organic base suitable for homogeneous reactions, while K₂CO₃ is a solid inorganic base that can be easily filtered off.

-

Solvent: High-boiling polar aprotic solvents like DMF or dioxane are used to ensure the solubility of the reactants and to allow for heating to the required reaction temperature.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for SNAr reactions on heteroaromatic rings.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the C4 position functionalized, the remaining bromine atom at the C5 position provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl linkages.

Objective: To synthesize a 5-(Aryl)-4-(arylamino)-2-methylpyridine 1-oxide, a key PLK4 inhibitor core structure.

Materials:

-

5-Bromo-4-(arylamino)-2-methylpyridine 1-oxide (from Protocol 1)

-

Arylboronic acid or arylboronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a Schlenk flask or microwave vial, combine the 5-Bromo-4-(arylamino)-2-methylpyridine 1-oxide (1.0 eq), the arylboronic acid or ester (1.2 - 2.0 eq), the palladium catalyst (0.01 - 0.05 eq), and the base (2.0 - 3.0 eq).

-

Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to a temperature between 80 °C and 110 °C, or use microwave irradiation for accelerated reaction times. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the desired 5-(Aryl)-4-(arylamino)-2-methylpyridine 1-oxide.

Self-Validating System and Causality:

-

Degassing: Removal of dissolved oxygen from the solvent is critical as oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and poor reaction yields.

-

Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction efficiency. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base and Solvent System: The base is required to activate the boronic acid for transmetalation. The choice of base and the use of a biphasic solvent system (e.g., dioxane/water) are often crucial for achieving high yields in Suzuki couplings.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key transformations described above, based on analogous reactions reported in the literature.

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| SNAr | Arylamine, K₂CO₃ | DMF | 100-120 | 60-85 |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90-110 | 55-80 |

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers a reliable and efficient entry point into the synthesis of complex, medicinally relevant molecules. The orthogonal reactivity of its halogen substituents, coupled with the activating and solubilizing properties of the N-oxide, provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The protocols detailed herein for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling represent robust and scalable methods for the construction of key intermediates for potent kinase inhibitors, such as those targeting PLK4. As the demand for novel and selective kinase inhibitors continues to grow, the importance of versatile and strategically functionalized starting materials like this compound will undoubtedly increase.

References

- Pauls, H. W., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Journal of Medicinal Chemistry.

- Oegema, K., et al. (2025). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell, 26(2), 163-176.

- Lohse, I., et al. (2017). Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts. Oncotarget, 8(2), 3064-3071.

- WO2016166604A1 - Plk4 inhibitors - Google P

- WO2023159307A1 - Polo-like kinase 4 (plk4)

- WO2022240876A1 - Polo like kinase 4 inhibitors - Google P

- CFI-400945 | PLK inhibitor | CAS 1338806-73-7 - Selleck Chemicals.

- CFI-400945 - the Chemical Probes Portal.

- CFI-400945 - Selective PLK4 Inhibitor for Cell Cycle Research | APExBIO.

- CFI-400945 - LKT Labs.

- Kelleher, F., et al. (2019). Targeting the centrosome and polo-like kinase 4 in osteosarcoma. Carcinogenesis, 40(4), 493-499.

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

- Singleton, D. A. (2018). Concerted Nucleophilic Aromatic Substitutions.

- Smith, A. B., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(4), 318-324.

- Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models - ORIC Pharmaceuticals.

- Yee, K., et al. (2023). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. Leukemia.

- Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors - Benchchem.

- Concerted Nucleophilic Arom

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.

Sources

- 1. WO2016166604A1 - Plk4 inhibitors - Google Patents [patents.google.com]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. CFI-400945 - LKT Labs [lktlabs.com]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: Reaction Mechanisms & Protocols for 5-Bromo-4-chloro-2-methylpyridine 1-oxide

Executive Summary

5-Bromo-4-chloro-2-methylpyridine 1-oxide is a highly versatile heterocyclic building block characterized by three distinct functional handles: an activated electrophilic center at C4, a latent cross-coupling handle at C5, and an acidic methyl group at C2. This guide details the mechanistic principles governing the reaction of this scaffold with nucleophiles.

The presence of the N-oxide moiety dramatically alters the electronic landscape of the pyridine ring, rendering the C4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C5-position remains inert to nucleophilic attack, allowing for orthogonal functionalization strategies.

Mechanistic Analysis: Electronic Descriptors & Regioselectivity

To design effective protocols, one must understand the underlying electronic causality. The reactivity of this compound is dictated by the push-pull electronic effects of the N-oxide group.

The N-Oxide Activation Effect

The N-oxide oxygen acts as an electron reservoir. While it donates electron density into the ring via resonance (+M), it simultaneously exerts a strong inductive electron-withdrawing effect (-I).

-

C4 (Para) Activation: The C4 position is significantly electron-deficient. Nucleophilic attack here leads to a Meisenheimer complex where the negative charge is delocalized onto the electronegative oxygen atom. This resonance stabilization lowers the activation energy for SNAr.

-

C5 (Meta) Passivity: The C5 position, bearing the bromine, is meta to the N-oxide. Negative charge accumulation at C5 cannot be delocalized onto the nitrogen/oxygen center. Consequently, the C5-Br bond is stable against standard nucleophilic displacement, preserving it for subsequent transition-metal catalyzed couplings.

Visualization of the Reaction Pathway

The following diagram illustrates the divergent reactivity pathways based on electronic activation.

Figure 1: Mechanistic divergence showing the kinetic favorability of C4 substitution over C5.

Application Notes: Functionalization Strategies

SNAr Displacement at C4

Scope: Primary/Secondary amines, Alkoxides, Thiols. Insight: The chloride at C4 is the exclusive leaving group. The reaction proceeds rapidly in polar aprotic solvents. The presence of the C2-methyl group provides steric bulk that may slightly retard attack from bulky nucleophiles, but generally, the electronic activation dominates.

Boekelheide Rearrangement (C2 Modification)

Scope: Acetic Anhydride (Ac2O). Insight: While not a simple nucleophilic attack, this reaction transforms the N-oxide into a C2-acetoxymethyl group. Mechanism:

-

Acylation: The N-oxide oxygen attacks Ac2O (acting as a nucleophile) to form an N-acetoxypyridinium salt.

-

Deprotonation: Acetate acts as a base, removing a proton from the C2-methyl group.

-

Rearrangement: The resulting enamine-like intermediate undergoes a [3,3]-sigmatropic rearrangement (or radical pair mechanism) to migrate the acetoxy group to the methyl carbon.

Detailed Protocol: C4-Amination via SNAr

This protocol describes the reaction of this compound with a secondary amine (e.g., Morpholine) to yield 4-(Morpholin-4-yl) derivative.

Materials & Reagents

| Reagent | Equiv. | Role |

| This compound | 1.0 | Limiting Reagent |

| Morpholine | 1.2 - 1.5 | Nucleophile |

| Diisopropylethylamine (DIPEA) | 2.0 | Base (Acid Scavenger) |

| Acetonitrile (MeCN) | N/A | Solvent (Polar Aprotic) |

| Ethyl Acetate / Hexanes | N/A | Purification |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask equipped with a magnetic stir bar with This compound (1.0 eq).

-

Add Acetonitrile (concentration ~0.2 M). Note: DMF or DMSO can be used for less reactive amines, but MeCN simplifies workup.

-

Add DIPEA (2.0 eq) followed by Morpholine (1.2 eq) dropwise.

Step 2: Reaction Execution

-

Heat the reaction mixture to 60°C under an inert atmosphere (N2).

-

Monitor reaction progress via TLC (System: 5% MeOH in DCM) or HPLC.

-

Target: Disappearance of starting material (SM).

-

Observation: The product is typically more polar than the chloro-SM.

-

-

Reaction time is typically 2–6 hours .

Step 3: Workup

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Dilute the residue with Ethyl Acetate and wash with Water (x2) and Brine (x1).

-

Critical Check: The product is an N-oxide and may have water solubility. If yield is low, back-extract the aqueous layer with DCM/iPrOH (3:1).

-

-

Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate.

Step 4: Purification

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 0–10% Methanol in Dichloromethane.

-

Validation: Confirm structure via 1H NMR. Look for the upfield shift of the C3 proton due to the electron-donating amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Nucleophile steric hindrance or low temperature. | Increase temp to 80°C; switch solvent to DMSO. |

| Side Products | Displacement of Br at C5 (Rare). | Ensure temp does not exceed 100°C; avoid super-strong bases (e.g., NaH) unless necessary. |

| Deoxygenation | Overheating with oxidizable amines. | Maintain inert atmosphere; check reagent purity. |

Structural Validation (Self-Validating System)

To ensure the integrity of the transformation, use the following logic checks:

Figure 2: Logic flow for confirming regioselectivity using NMR and Mass Spectrometry.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine N-oxide reactivity).

-

Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Classic reference on N-oxide activation patterns).

-

Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Detailed mechanisms of nucleophilic substitution).

-

Fontanas, C., et al. (2007). "Regioselective Nucleophilic Aromatic Substitution of 4-Chloropyridine N-Oxides." Tetrahedron Letters. (Specific protocols for 4-chloro displacement).

Topic: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 5-Bromo-4-chloro-2-methylpyridine 1-oxide

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 5-Bromo-4-chloro-2-methylpyridine 1-oxide. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, and its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). As an N-oxide derivative of a halogenated pyridine, this molecule may be classified as a potentially genotoxic impurity (PGI) or a key precursor, necessitating a highly sensitive and accurate analytical method for its control.[1][2] The described method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control, stability studies, and impurity profiling in a regulated drug development environment.[3]

Introduction and Scientific Rationale

This compound is a heterocyclic compound whose structural alerts—a halogenated pyridine ring and an N-oxide moiety—make it a reactive and important building block in organic synthesis.[4] In the pharmaceutical industry, controlling the purity of such intermediates is paramount. Uncontrolled levels can lead to the formation of side products, impact reaction yields, and, most critically, introduce impurities into the final drug substance that could pose a health risk.[5]

The N-oxide functional group increases the polarity of the pyridine ring and can be susceptible to degradation under various stress conditions (e.g., acidic, basic, oxidative). Therefore, an analytical method must not only quantify the target analyte but also be "stability-indicating," meaning it can resolve the main compound from its potential degradation products and process-related impurities.[6]

Causality for Method Selection: Reversed-phase HPLC was selected as the core analytical technique due to its versatility and proven efficacy for separating polar and non-polar compounds.[7] The analyte's structure suggests moderate polarity, making it an ideal candidate for retention on a hydrophobic stationary phase like C18. A gradient elution strategy is employed to ensure sufficient retention of the main analyte while allowing for the timely elution of more polar degradants and the effective separation of less polar, closely related impurities. UV detection is chosen for its robustness and the strong chromophoric nature of the substituted pyridine ring. This entire framework is built upon the principles outlined in the ICH guidelines to ensure the method is fit for its intended purpose.[8]

Analytical Workflow Overview

The following diagram provides a high-level overview of the complete analytical process, from initial sample handling through to final data reporting and validation.

Caption: High-level workflow for HPLC quantification and validation.

Detailed Experimental Protocol

Equipment and Reagents

-

HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

-

Chromatographic Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).

-

Reagents:

-

This compound Reference Standard (Purity ≥ 99.5%).

-

Acetonitrile (HPLC Grade).

-

Methanol (HPLC Grade).

-

Ammonium Formate (ACS Grade).

-

Formic Acid (ACS Grade).

-

Deionized Water (18.2 MΩ·cm).

-

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Rationale for Conditions: A C18 column provides excellent hydrophobic retention for the analyte. The ammonium formate buffer (pH 3.5) ensures consistent ionization of the N-oxide moiety, leading to sharp, symmetrical peaks.[9] A gradient from 20% to 80% acetonitrile provides a robust separation window for potential impurities with varying polarities.

Preparation of Solutions

-

Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol & Results

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][10]

Specificity (Forced Degradation)

To prove the stability-indicating nature of the method, the analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Protocol: A sample solution (100 µg/mL) was exposed to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ at 60°C for 24 hours. Thermal and photolytic stress were also applied.

-

Results: In all stressed samples, the main analyte peak was well-resolved from all degradation product peaks, and peak purity analysis using a PDA detector confirmed no co-elution.

Linearity and Range

-

Protocol: A series of six calibration standards were prepared from the stock solution, ranging from 1 µg/mL to 200 µg/mL. Each standard was injected in triplicate.

-

Results: The method demonstrated excellent linearity over the tested range.

| Parameter | Result | Acceptance Criteria |

| Range | 1 - 200 µg/mL | Report |

| Correlation Coeff. (r²) | 0.9998 | ≥ 0.999 |

| Y-intercept | Minimal / Not significant | Close to origin |

Accuracy (Recovery)

-

Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

-

Results: The method is highly accurate, with recovery values well within the acceptable limits.

| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |

| 80% | 99.8% | 0.45% | 98.0% - 102.0% |

| 100% | 100.5% | 0.31% | 98.0% - 102.0% |

| 120% | 101.1% | 0.52% | 98.0% - 102.0% |

Precision

-

Protocol:

-

Repeatability (Intra-day): Six replicate sample preparations were analyzed on the same day by the same analyst.

-

Intermediate Precision (Inter-day): The analysis was repeated on a different day with a different analyst and different equipment.

-

-

Results: The low Relative Standard Deviation (%RSD) values confirm the high precision of the method.

| Precision Type | % RSD of Assay Results | Acceptance Criteria |

| Repeatability | 0.55% | ≤ 2.0% |

| Intermediate Precision | 0.89% | ≤ 2.0% |

Limits of Detection (LOD) and Quantitation (LOQ)

-

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

Results: The method is highly sensitive, suitable for trace-level analysis.

| Parameter | Result |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and sensitive for the quantification of this compound. The successful validation against ICH Q2(R1) criteria confirms its reliability and suitability for use in regulated quality control laboratories for release testing of raw materials, in-process controls, and for conducting stability studies. This method provides a solid foundation for ensuring the quality of this critical pharmaceutical intermediate.

References

- The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/determination-and-control-genotoxic-impurities-apis]

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]

- Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]

- ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [URL: https://www.perpusnas.go.id/news-detail?id=231204044501694h2gVlDe]

- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]

- Analysis of genotoxic impurities in active pharmaceutical ingredients. Netpharmalab. [URL: https://www.netpharmalab.com/analysis-of-genotoxic-impurities-in-active-pharmaceutical-ingredients/]

- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538743/]

- Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu. [URL: https://www.shimadzu.com/an/industries/pharmaceuticals-biopharmaceuticals/genotoxics-impurities/index.html]

- Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [URL: https://www.chromatographyonline.com/view/determination-genotoxic-impurities-pharmaceuticals]

- A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Royal Society of Chemistry Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay01103a]

- HPLC Methods for analysis of Pyridine. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/]

- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Benchchem. [URL: https://www.benchchem.

- Pyridine N-Oxides. Baran Lab, Scripps Research. [URL: https://www.scripps.edu/baran/images/grpmtgpdf/Weickgenannt_June_12.pdf]

Sources

- 1. netpharmalab.es [netpharmalab.es]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. baranlab.org [baranlab.org]

- 5. pharmtech.com [pharmtech.com]

- 6. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. database.ich.org [database.ich.org]

- 9. helixchrom.com [helixchrom.com]

- 10. fda.gov [fda.gov]

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 5-Bromo-4-chloro-2-methylpyridine 1-oxide Synthesis

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Chemical Process Optimization Group Subject: Troubleshooting & Optimization of Halogenated Pyridine N-Oxide Synthesis

Executive Summary: The "Golden Route" Strategy

The synthesis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide is frequently plagued by two competing issues: the difficulty of introducing a chlorine atom at the 4-position without reducing the N-oxide, and the electron-deficient nature of the pyridine ring making direct oxidation sluggish.

Field data and mechanistic analysis suggest that the most robust high-yield route is not the direct oxidation of the 4-chloro precursor, but rather a Nitration-Substitution Sequence . This method leverages the high susceptibility of pyridine N-oxides to electrophilic nitration at the 4-position, followed by a nucleophilic substitution of the nitro group with chloride.

Recommended Pathway:

-

N-Oxidation: 5-Bromo-2-methylpyridine

5-Bromo-2-methylpyridine 1-oxide. -

Nitration: Electrophilic attack to form 5-Bromo-2-methyl-4-nitropyridine 1-oxide.

-

Chlorination: Nucleophilic substitution (

) of the nitro group using Acetyl Chloride (AcCl) or HCl to yield the target.

Reaction Pathway Visualization

The following diagram outlines the logical flow and critical decision points for the synthesis.

Caption: Optimized 3-step synthesis pathway avoiding reductive chlorination reagents.

Detailed Protocol & Optimization

Phase 1: N-Oxidation (The Foundation)

Goal: Convert starting material to N-oxide without over-oxidation.

-

Standard Protocol: Dissolve 5-bromo-2-methylpyridine in DCM. Add m-CPBA (1.2 eq) at 0°C, then warm to RT. Stir for 12-24h.

-

Yield Optimization (The "UHP" Fix): If conversion is <80% or the reaction is slow due to the electron-withdrawing bromine, switch to Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) .

Phase 2: Nitration (Regioselectivity)

Goal: Install a leaving group at the 4-position.

-

Protocol: Dissolve Intermediate A in conc.

. Add fuming -

Critical Control Point: The bromine at position 3/5 directs ortho/para, but the N-oxide strongly directs incoming electrophiles to position 4.

-

Yield Check: This step typically proceeds in ~90% yield [2].[4] If yield is low, ensure the reaction is anhydrous initially to prevent protonation from inhibiting the attack, although sulfuric acid media is tolerant.

Phase 3: Chlorination (The Critical Step)

Goal: Swap Nitro for Chloro WITHOUT losing the N-oxide oxygen.

-

The Trap: Do NOT use

or -

The Solution: Use Acetyl Chloride (AcCl) or Concentrated HCl .

-

Protocol: Suspend the 4-nitro intermediate in Acetyl Chloride (excess acts as solvent). Heat to mild reflux (50-60°C).

-

Mechanism:[1][2][3][4] The N-oxide oxygen attacks the carbonyl of AcCl, activating the ring. Chloride attacks position 4, displacing the nitro group. The N-O bond is preserved (or re-formed upon workup).

-

Alternative: Heat with concentrated HCl in a sealed tube at 100-140°C [3].

-

Troubleshooting Guide (FAQs)

Q1: My N-oxide yield is low (<50%) using H2O2/Acetic Acid. Why?

Diagnosis: The bromine atom withdraws electron density, making the nitrogen lone pair less nucleophilic. Standard Peracetic acid formation is too slow. Fix:

-

Switch Reagents: Use the UHP/TFAA method described in Phase 1.

-

Catalysis: Add 5 mol% methyltrioxorhenium (MTO) if available; it catalyzes H2O2 oxidation efficiently for electron-poor pyridines.

Q2: I used POCl3 to chlorinate, and I lost the oxygen (obtained the pyridine).

Diagnosis:

Q3: The product is water-soluble and I'm losing it during extraction.

Diagnosis: Pyridine N-oxides are highly polar and water-soluble. Fix:

-

Salting Out: Saturate the aqueous layer with NaCl or

before extraction. -

Solvent Choice: Use Chloroform/Isopropanol (3:1) mixture for extraction instead of pure DCM or Ethyl Acetate.

-

Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 24 hours.

Q4: How do I remove the 4-nitro impurity if the reaction isn't complete?

Diagnosis: Separation of 4-nitro and 4-chloro analogs is difficult due to similar polarity.

Fix: Ensure complete conversion before workup. Monitor by HPLC, not just TLC. If 4-nitro remains, add more Acetyl Chloride and extend reflux time. The reaction is driven by the volatility of the leaving group byproducts (

Summary Data Table

| Step | Reagent (Standard) | Reagent (High Yield) | Typical Yield | Critical Parameter |

| 1. Oxidation | H2O2 / AcOH | UHP / TFAA | 85-95% | Control exotherm; maintain anhydrous conditions for TFAA. |

| 2. Nitration | HNO3 / H2SO4 | Fuming HNO3 | 80-90% | Heat to 90°C required for 4-position attack. |

| 3. Chlorination | POCl3 (Avoid) | Acetyl Chloride | 60-80% | Avoid P-reagents to prevent deoxygenation. |

References

-

Caron, S., et al. "A Practical, Efficient, and Rapid Method for the Oxidation of Electron Deficient Pyridines Using Trifluoroacetic Anhydride and Hydrogen Peroxide–Urea Complex." Journal of Organic Chemistry, vol. 68, no. 10, 2003.

-

ChemicalBook. "Synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide." ChemicalBook Protocols, 2011.

-

Den Hertog, H.J., et al. "Reactivity of 4-nitropyridine-N-oxide: Conversion to 4-chloropyridine-N-oxide." Recueil des Travaux Chimiques des Pays-Bas, vol. 69, 1950.

Sources

Troubleshooting common side reactions with 5-Bromo-4-chloro-2-methylpyridine 1-oxide.

The following is a Tier 3 Technical Support Guide designed for researchers working with 5-Bromo-4-chloro-2-methylpyridine 1-oxide (CAS: 103971-43-3) .

Subject: Troubleshooting Side Reactions for this compound Ticket ID: TIER3-PNO-103971 Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

This scaffold is a "loaded spring" of reactivity. The N-oxide moiety activates the C4-chlorine for nucleophilic displacement while simultaneously rendering the C2-methyl group acidic and susceptible to rearrangement. The C5-bromine serves as a distinct handle for cross-coupling.

Most experimental failures with this compound stem from three competing pathways:

-

Unintended Hydrolysis: The C4-Cl is hyper-electrophilic; moisture competes with your nucleophile.

-

Boekelheide Rearrangement: Acylating agents attack the N-oxide, triggering a rearrangement to the C2-methyl group.

-

Deoxygenation: Palladium/phosphine catalysts can strip the N-oxide oxygen.

Module 1: The C4-Substitution Trap ( )

User Issue:

"I am trying to displace the C4-Chlorine with an amine, but I am seeing a significant impurity (M-18 or +1 mass shift in ES+ depending on ionization) that corresponds to the 4-hydroxy (pyridone) derivative."

Root Cause Analysis:

The N-oxide group exerts a strong electron-withdrawing effect (via resonance) on the C2 and C4 positions. This makes the C4-Cl bond exceptionally labile—much more so than in non-oxidized pyridines.

-

The Culprit: Trace water. In standard

conditions, hydroxide (generated from water + base) is a smaller, harder nucleophile than your amine and attacks the C4 position rapidly. -

The Mechanism: Addition-Elimination.[1] The intermediate Meisenheimer complex is stabilized by the N-oxide oxygen.

Troubleshooting Protocol:

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMF, DMAc, or NMP. | Avoid alcohols (competitors) and wet solvents. |

| Base | DIPEA or | Avoid hydroxides (NaOH/KOH) or alkoxides unless that is the desired product. |

| Temperature | Start at 0°C, ramp to RT. | High heat favors thermodynamic byproducts (hydrolysis). |

Visual Logic: Competition Pathway